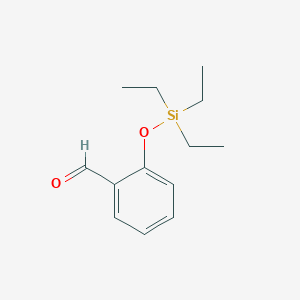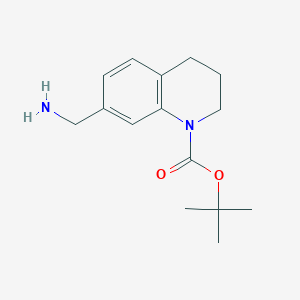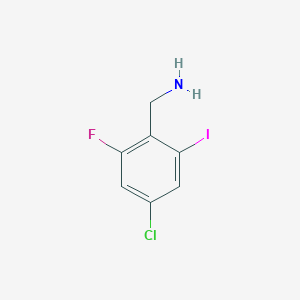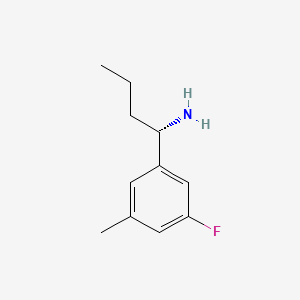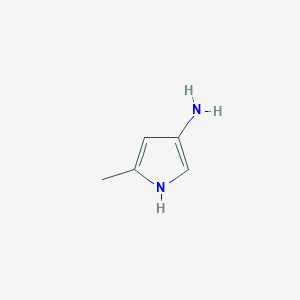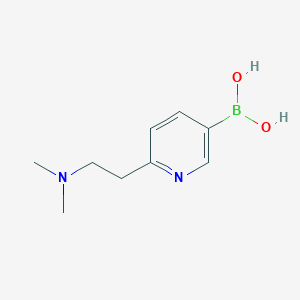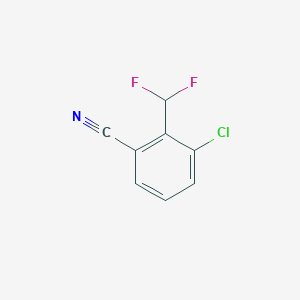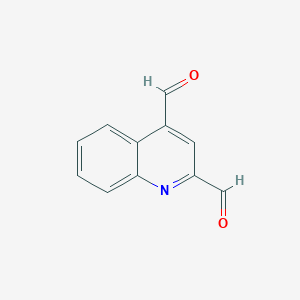
Quinoline-2,4-dicarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline-2,4-dicarbaldehyde is a heterocyclic aromatic compound that features a quinoline ring system with aldehyde groups at the 2 and 4 positions. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of quinoline-2,4-dicarbaldehyde can be achieved through several methods. One common approach involves the cyclization of aryl amines with acetylenedicarboxylates using molecular iodine as a catalyst in acetonitrile at 80°C . Another method includes the use of microwave-assisted intramolecular cyclization of substituted pyrimidine carbaldehydes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and eco-friendly catalysts, is becoming increasingly popular to minimize environmental impact .
化学反应分析
Types of Reactions: Quinoline-2,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline-2,4-dicarboxylic acid using oxidizing agents.
Reduction: Formation of quinoline-2,4-dimethanol through reduction with reducing agents.
Substitution: Electrophilic substitution reactions at the quinoline ring, particularly at positions 3 and 5.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinoline-2,4-dicarboxylic acid.
Reduction: Quinoline-2,4-dimethanol.
Substitution: Halogenated quinoline derivatives.
科学研究应用
Quinoline-2,4-dicarbaldehyde has a wide range of applications in scientific research:
作用机制
The mechanism of action of quinoline-2,4-dicarbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: this compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can interfere with cellular processes such as DNA replication, transcription, and protein synthesis, leading to its antimicrobial and anticancer effects.
相似化合物的比较
Quinoline-2,4-dicarbaldehyde can be compared with other quinoline derivatives:
Quinoline-2-carbaldehyde: Similar structure but with only one aldehyde group at the 2 position. It exhibits different reactivity and applications.
Quinoline-4-carbaldehyde: Aldehyde group at the 4 position, leading to distinct chemical behavior and uses.
Quinoline-2,4-dicarboxylic acid: Oxidized form of this compound, used in different synthetic and industrial applications.
Uniqueness: this compound’s dual aldehyde functionality at the 2 and 4 positions makes it a versatile intermediate for various chemical transformations and applications, distinguishing it from other quinoline derivatives .
属性
分子式 |
C11H7NO2 |
|---|---|
分子量 |
185.18 g/mol |
IUPAC 名称 |
quinoline-2,4-dicarbaldehyde |
InChI |
InChI=1S/C11H7NO2/c13-6-8-5-9(7-14)12-11-4-2-1-3-10(8)11/h1-7H |
InChI 键 |
HWLOAAFCSVWBDQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C=O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-Oxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12972939.png)

![(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanamine](/img/structure/B12972945.png)

![N-(6-aminohexyl)-2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide](/img/structure/B12972956.png)
